molecular formula C12H17NO B572831 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267980-37-9

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B572831
CAS No.: 1267980-37-9
M. Wt: 191.274
InChI Key: UZZATCHNQIJRHQ-UHFFFAOYSA-N
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Description

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the tetrahydroisoquinoline family. This compound features a methoxy group at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their presence in various bioactive compounds and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or neurodegenerative processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZATCHNQIJRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745176
Record name 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267980-37-9
Record name 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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